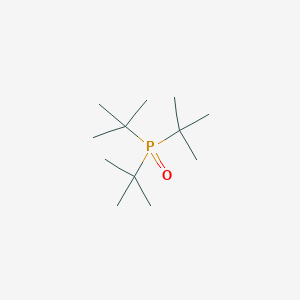

tri-tert-butylphosphine oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ditert-butylphosphoryl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27OP/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZUKJFHNQLAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(=O)(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448616 | |

| Record name | Phosphine oxide, tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6866-70-2 | |

| Record name | Phosphine oxide, tris(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tri-tert-butylphosphine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tri-tert-butylphosphine (B79228) oxide, a bulky phosphine (B1218219) oxide of significant interest in organic synthesis and materials science. The document details two primary synthetic routes to the precursor, tri-tert-butylphosphine, and a subsequent controlled oxidation to yield the desired product. Experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding of the synthetic pathways.

Synthesis of Tri-tert-butylphosphine

Tri-tert-butylphosphine is a sterically demanding and electron-rich ligand, but its pyrophoric nature necessitates careful handling in an inert atmosphere. Two effective methods for its synthesis are the Grignard reaction and a route utilizing calcium phosphide (B1233454).

Grignard Reaction Method

This classic organometallic approach involves the reaction of a tert-butyl Grignard reagent with a phosphorus halide. To drive the reaction to the trisubstituted product and overcome steric hindrance, the use of a copper catalyst is often employed.

A detailed procedure involves the slow addition of a tert-butylmagnesium chloride solution to a mixture of di-tert-butylphosphinous chloride and a catalytic amount of copper(I) chloride in an appropriate solvent like tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The reaction mixture is typically stirred at room temperature for several hours. Post-reaction, an aqueous workup with a dilute acid solution is performed to remove magnesium salts. The organic layer is then separated, dried, and the solvent removed under reduced pressure. The crude tri-tert-butylphosphine can be purified by vacuum distillation.[1]

Calcium Phosphide Method

An alternative route that avoids the use of highly reactive Grignard reagents involves the reaction of calcium phosphide with tert-butyl bromide in the presence of a nickel catalyst. This method is considered milder and can provide high yields.[2]

In a dry reactor under an argon atmosphere, tetrahydrofuran (THF) is added, followed by calcium phosphide, tert-butyl bromide, and a nickel catalyst such as nickel(II) acetylacetonate (B107027). The reaction mixture is heated to 60-80°C for several hours. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, and the tri-tert-butylphosphine is isolated by vacuum distillation.[2]

Synthesis of Tri-tert-butylphosphine Oxide

The direct oxidation of the synthesized tri-tert-butylphosphine yields this compound. Due to the high reactivity of the phosphine with atmospheric oxygen, a controlled oxidation is necessary for a clean and high-yielding conversion.

Controlled Oxidation Protocol:

A solution of tri-tert-butylphosphine in a suitable organic solvent, such as dichloromethane (B109758), is treated dropwise with a controlled amount of an oxidizing agent. A 35% aqueous solution of hydrogen peroxide is a common and effective choice. The reaction is typically exothermic and may require cooling to maintain a moderate temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. Upon completion, the reaction mixture is washed with water to remove excess hydrogen peroxide. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and n-hexane, or by column chromatography on silica (B1680970) gel.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of tri-tert-butylphosphine and its subsequent oxidation to this compound.

Table 1: Synthesis of Tri-tert-butylphosphine

| Parameter | Grignard Method | Calcium Phosphide Method |

| Phosphorus Source | Di-tert-butylphosphinous chloride | Calcium Phosphide |

| tert-Butyl Source | tert-Butylmagnesium chloride | tert-Butyl bromide |

| Catalyst | Copper(I) chloride (catalytic) | Nickel(II) acetylacetonate (catalytic) |

| Solvent | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) |

| Reaction Temperature | Room Temperature | 60-80°C |

| Typical Yield | ~91%[1] | Up to 95%[2] |

Table 2: Synthesis of this compound

| Parameter | Controlled Oxidation with H₂O₂ |

| Starting Material | Tri-tert-butylphosphine |

| Oxidizing Agent | 35% Hydrogen Peroxide |

| Solvent | Dichloromethane |

| Reaction Temperature | 0°C to Room Temperature |

| Purification Method | Recrystallization or Column Chromatography |

| Typical Yield | High (quantitative conversion is expected) |

Table 3: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Solvent |

| ¹H NMR | ~1.25 | Doublet, ³J(P,H) ≈ 13 Hz | CDCl₃ |

| ¹³C NMR | C: ~30.8, C-P: ~37.5 | Doublet, ¹J(P,C) ≈ 55 Hz (for C-P) | CDCl₃ |

| ³¹P NMR | ~50-60 | Singlet | CDCl₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Process Visualization

The logical progression of the synthesis is visualized in the following workflow diagrams.

Caption: Overall synthetic workflow for this compound.

Caption: Experimental workflow for the Grignard synthesis route.

Caption: Experimental workflow for the oxidation process.

References

An In-depth Technical Guide to the Physical Properties of Tri-tert-butylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tri-tert-butylphosphine (B79228) oxide. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.

Core Physical Properties

Tri-tert-butylphosphine oxide is a bulky organophosphorus compound with the chemical formula C₁₂H₂₇OP. Its sterically hindered tert-butyl groups significantly influence its physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 6866-70-2 | [1] |

| Molecular Formula | C₁₂H₂₇OP | [1] |

| Molecular Weight | 218.32 g/mol | [1] |

| Appearance | Colorless crystalline solid | Inferred from synthesis |

| Melting Point | 162-164 °C |

Spectroscopic and Structural Data

Detailed spectroscopic and structural characterization of this compound has been reported, providing valuable insights into its molecular geometry and electronic environment. A key study by Cotton et al. in Inorganic Chemistry describes its properties through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent | Reference |

| ¹H NMR | Data not available in search results | [2] | |||

| ¹³C NMR | Data not available in search results | [2] | |||

| ³¹P NMR | Data not available in search results | [2] |

Note: The referenced publication by Cotton et al. contains detailed NMR data which is not fully accessible through the conducted searches.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the P=O stretching vibration.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| P=O stretch | Data not available in search results | Strong | [2] |

Note: The precise wavenumber for the P=O stretch is detailed in the referenced work by Cotton et al.[2]

Crystal Structure

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. This analysis provides precise bond lengths and angles, confirming the tetrahedral geometry around the phosphorus atom and the spatial arrangement of the bulky tert-butyl groups. The steric hindrance afforded by these groups is a defining feature of the molecule's reactivity and coordination chemistry.[2][3]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its precursor, tri-tert-butylphosphine.

Reaction: 2 P(C(CH₃)₃)₃ + O₂ → 2 O=P(C(CH₃)₃)₃

Procedure:

-

Dissolution: Dissolve tri-tert-butylphosphine in an appropriate organic solvent (e.g., toluene, hexane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Tri-tert-butylphosphine is pyrophoric and must be handled with care.[4]

-

Oxidation: Slowly bubble dry air or oxygen through the stirred solution. The reaction is exothermic and should be controlled by external cooling if necessary. Alternatively, a milder oxidizing agent such as hydrogen peroxide can be used.[5]

-

Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the signal for the starting phosphine (B1218219) and the appearance of a new signal for the phosphine oxide.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hot hexane (B92381) or heptane).[6]

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid is using a capillary melting point apparatus.[7]

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a steady rate (e.g., 2 °C/min) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range. A narrow melting range is indicative of high purity.

Determination of Solubility

The qualitative solubility of this compound in various solvents can be determined through a systematic procedure.[8][9]

Procedure:

-

Sample Preparation: To a series of small test tubes, add approximately 10-20 mg of this compound.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, toluene, hexane) at room temperature.

-

Observation: Agitate the tubes and observe if the solid dissolves completely. Record the solubility as "soluble," "sparingly soluble," or "insoluble."

-

Heating: For solvents in which the compound is insoluble at room temperature, gently heat the mixture to observe if solubility increases with temperature.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Complexes of lanthanide nitrates with tri tert butylphosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. researchgate.net [researchgate.net]

- 5. Tributylphosphine - Wikipedia [en.wikipedia.org]

- 6. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]

- 7. Tributylphosphine oxide | Butyphos | C12H27OP - Ereztech [ereztech.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

tri-tert-butylphosphine oxide molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data for tri-tert-butylphosphine (B79228) oxide, a trivalent organophosphorus compound. The information is presented to support research and development activities where this molecule is of interest.

Chemical Identity and Properties

Tri-tert-butylphosphine oxide is a stable, solid organophosphine oxide. Its key quantitative properties are derived from its chemical structure.

Data Presentation

The fundamental molecular data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₇OP | [1][2] |

| Molecular Weight | 218.32 g/mol | [1][2][3] |

| CAS Number | 6866-70-2 | [1][2] |

Molecular Composition

The molecular formula (C₁₂H₂₇OP) indicates the elemental composition of a single molecule, which is foundational to its molecular weight and chemical behavior.

Logical Relationship: Molecular Composition

The following diagram illustrates the relationship between the constituent elements that form this compound.

Caption: Elemental composition of this compound.

Methodological Considerations

Experimental Protocols

The molecular weight and formula of a pure chemical compound like this compound are fundamental constants derived from its atomic composition and the standard atomic weights of its constituent elements as established by IUPAC. These values are calculated and are not determined through recurring experimental protocols. Verification of purity and structure can be performed using techniques such as:

-

Mass Spectrometry (MS): To confirm the mass-to-charge ratio, which corresponds to the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the arrangement of atoms.

-

Elemental Analysis: To experimentally determine the percentage composition of elements and verify the empirical formula.

These methods are used for structural confirmation rather than for the de novo determination of the molecular weight and formula, which are known constants.

Signaling Pathways

The concept of signaling pathways is specific to biological and pharmacological contexts, describing cascades of molecular interactions that elicit a cellular response. As a single chemical entity, this compound does not possess an intrinsic signaling pathway. Its role would be as a potential modulator (e.g., inhibitor, activator) of a biological pathway, a subject for specific experimental investigation.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Spectra of Tri-tert-butylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of tri-tert-butylphosphine (B79228) oxide. Due to the compound's relevance in various chemical research areas, including as a ligand in organometallic chemistry, understanding its spectral characteristics is crucial for identification, purity assessment, and structural elucidation.

Introduction to Tri-tert-butylphosphine Oxide

This compound, a sterically hindered organophosphorus compound, presents a unique spectroscopic signature. Its molecular structure, featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three bulky tert-butyl groups, dictates the chemical environment of its constituent protons and carbons, which is reflected in its ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the high degree of symmetry in this compound, with all three tert-butyl groups being chemically equivalent, a simple NMR spectrum is anticipated.

¹H NMR Spectrum: A single signal is expected for the 27 equivalent protons of the three tert-butyl groups. This signal would appear as a doublet due to coupling with the phosphorus-31 nucleus.

¹³C NMR Spectrum: Two distinct signals are predicted. One signal will correspond to the nine equivalent methyl carbons, and the other to the three equivalent quaternary carbons of the tert-butyl groups. Both signals are expected to show coupling to the phosphorus-31 nucleus, appearing as doublets.

Tabulated ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (³JP-H) (Hz) | Assignment |

| ~1.3 | Doublet | ~14 | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (JP-C) (Hz) | Assignment |

| ~36 | Doublet | ~60 (¹JP-C) | C(CH₃)₃ |

| ~30 | Doublet | ~4 (²JP-C) | C(CH₃)₃ |

Experimental Protocols

A general experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of phosphine (B1218219) oxides, including air-sensitive compounds like this compound, is provided below.

4.1. Sample Preparation (Under Inert Atmosphere)

-

In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Using a gas-tight syringe, add approximately 0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆).

-

If required for quantitative analysis or chemical shift referencing, add a suitable internal standard.

-

Securely cap the NMR tube while still under the inert atmosphere to prevent exposure to air and moisture.

-

Gently agitate the tube to ensure complete dissolution of the sample.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Insert the prepared NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 30-degree pulse width, a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons, and a sufficient number of scans for adequate signal intensity.

-

-

Process the acquired free induction decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or the internal standard.

Visualization of Molecular Structure and NMR Connectivity

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key nuclei and their expected NMR couplings.

Caption: Molecular structure and key NMR couplings in this compound.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Tri-tert-butylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of tri-tert-butylphosphine (B79228) oxide, a bulky and electronically rich organophosphorus compound. While a definitive single-crystal X-ray diffraction study of tri-tert-butylphosphine oxide in the solid state is not publicly available, this document consolidates available structural data from gas-phase electron diffraction studies and compares it with the solid-state crystal structure of a closely related analogue, tris(4-tert-butylphenyl)phosphine oxide. Detailed experimental protocols for the synthesis and characterization of this compound are also presented.

Molecular Structure and Crystallographic Data

The steric bulk of the three tert-butyl groups significantly influences the molecular geometry of this compound. The primary structural information for the free molecule comes from gas-phase electron diffraction (GED) studies. For comparative purposes, the single-crystal X-ray diffraction data of tris(4-tert-butylphenyl)phosphine oxide provides valuable insight into the solid-state packing and intermolecular interactions of a similar sterically hindered phosphine (B1218219) oxide.

Gas-Phase Structure of this compound

A study utilizing gas-phase electron diffraction has determined the key molecular parameters of this compound. These data represent the structure of the isolated molecule, free from crystal packing forces.

| Parameter | Value |

| Bond Lengths (Å) | |

| P=O | 1.590 (12) |

| P–C | 1.888 (6) |

| C–C | 1.519 (3) |

| **Bond Angles (°) ** | |

| O–P–C | 106.1 (5) |

| C–P–C | Not Reported |

| C–C–C | 109.1 (4) |

| Table 1: Key molecular parameters of this compound determined by gas-phase electron diffraction. |

Crystal Structure of Tris(4-tert-butylphenyl)phosphine Oxide (A Solid-State Analogue)

The crystal structure of tris(4-tert-butylphenyl)phosphine oxide offers the closest available experimental model for the solid-state conformation of this compound. The data reveals a distorted tetrahedral geometry around the phosphorus atom.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 10.235(2) |

| b (Å) | 17.893(4) |

| c (Å) | 30.281(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 5540(2) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.134 |

| P=O Bond Length (Å) | 1.489(3) |

| Average P–C Bond Length (Å) | 1.815 |

| Average O–P–C Bond Angle (°) | 112.5 |

| Average C–P–C Bond Angle (°) | 106.2 |

| Table 2: Crystallographic data and selected geometric parameters for tris(4-tert-butylphenyl)phosphine oxide. |

Experimental Protocols

The synthesis of this compound is typically a two-step process involving the synthesis of the precursor, tri-tert-butylphosphine, followed by its oxidation.

Synthesis of Tri-tert-butylphosphine

A common method for the synthesis of tri-tert-butylphosphine involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362).

Materials:

-

Magnesium turnings

-

tert-Butyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous pentane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, magnesium turnings are placed under an inert atmosphere. A solution of tert-butyl chloride in the anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent (tert-butylmagnesium chloride). The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

-

Reaction with PCl₃: After the formation of the Grignard reagent is complete, the flask is cooled in an ice bath. A solution of phosphorus trichloride in the anhydrous solvent is added dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.

-

Work-up: The reaction mixture is stirred at room temperature for several hours. The mixture is then carefully hydrolyzed by the slow addition of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or pentane. The combined organic extracts are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude tri-tert-butylphosphine is purified by vacuum distillation. Due to its pyrophoric nature, all manipulations must be carried out under a strict inert atmosphere.

Oxidation of Tri-tert-butylphosphine to this compound

The oxidation of the phosphine to the phosphine oxide can be achieved using various oxidizing agents, with hydrogen peroxide being a common and effective choice.

Materials:

-

Tri-tert-butylphosphine

-

Hydrogen peroxide (30% aqueous solution)

-

Anhydrous sodium sulfate

Procedure:

-

Oxidation: A solution of tri-tert-butylphosphine in dichloromethane or toluene is prepared in a round-bottom flask. The flask is cooled in an ice bath, and a 30% aqueous solution of hydrogen peroxide is added dropwise with stirring. The reaction is exothermic.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is completely consumed.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

-

Purification and Crystallization: The solvent is removed under reduced pressure to yield the crude this compound as a white solid. The product can be purified by recrystallization from a suitable solvent system, such as hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane, to obtain colorless crystals.

Visualization of the Workflow

The following diagram illustrates the general workflow from the synthesis of tri-tert-butylphosphine to the structural analysis of its oxide.

Caption: Workflow for the synthesis and structural analysis of this compound.

solubility of tri-tert-butylphosphine oxide in common lab solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butylphosphine (B79228) oxide is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three bulky tert-butyl groups. The steric hindrance imposed by the tert-butyl groups significantly influences its chemical reactivity and physical properties. This technical guide provides an overview of the solubility of tri-tert-butylphosphine oxide in common laboratory solvents. Due to a lack of readily available quantitative solubility data for this specific compound in the scientific literature, this guide also furnishes detailed experimental protocols for determining solubility, empowering researchers to generate data tailored to their specific needs.

General Solubility of Phosphine (B1218219) Oxides

Phosphine oxides are a class of organophosphorus compounds with the general formula R₃P=O. The phosphorus-oxygen double bond is highly polar, which generally imparts good solubility in polar organic solvents.[1] However, the overall solubility of a specific phosphine oxide is also heavily influenced by the nature of the organic substituents (R groups). The large, nonpolar tert-butyl groups in this compound are expected to contribute significantly to its solubility profile, likely favoring less polar organic solvents compared to phosphine oxides with smaller or more polar substituents.

Quantitative Solubility Data for Related Compounds

While specific quantitative solubility data for this compound is not widely available, data for structurally related phosphine oxides can provide some context. It is crucial to note that these are different compounds, and their solubility behavior may not be directly extrapolated to this compound.

Table 1: Quantitative Solubility of Triphenylphosphine Oxide (TPPO)

| Solvent | Temperature (°C) | Solubility |

| Benzene | 20-60 | Data correlated by empirical equation[2] |

| Toluene | 20-60 | Data correlated by empirical equation[2] |

| Ethyl Acetate | 20-60 | Data correlated by empirical equation[2] |

Note: Specific solubility values were presented graphically in the cited literature and correlated with an empirical equation.[2] Researchers are advised to consult the original publication for detailed information.

Table 2: Quantitative Solubility of Tri-n-butylphosphine Oxide

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 56[3][4][5] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, direct experimental determination is recommended. The following are established methods for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method (Equilibrium Solubility)

The gravimetric method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7]

Principle: A saturated solution is prepared by allowing an excess of the solute to equilibrate with the solvent. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker, magnetic stirrer, or rotator. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a precise volume or mass of the clear supernatant.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Evaporate the solvent completely under a gentle stream of inert gas, in a fume hood, or using a rotary evaporator. For higher boiling point solvents, a vacuum oven may be used.

-

Drying and Weighing: Dry the container with the solid residue to a constant weight in an oven at a temperature below the melting or decomposition point of this compound. Cool the container in a desiccator before each weighing.

-

Calculation: The solubility is calculated from the mass of the dissolved solid and the volume or mass of the solvent.

Caption: Workflow for Gravimetric Solubility Determination.

Turbidimetric Method (Kinetic Solubility)

The turbidimetric method is a high-throughput technique for determining the kinetic solubility of a compound.[8][9][10][11]

Principle: A concentrated stock solution of the compound in a miscible solvent (e.g., DMSO) is added to the aqueous or organic solvent of interest. The concentration at which precipitation occurs is detected by an increase in turbidity, which is measured as an increase in light scattering or absorbance.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable, highly miscible solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Assay Plate Preparation: Dispense the test solvents into the wells of a microtiter plate.

-

Serial Dilution: Add the stock solution to the wells and perform serial dilutions to create a range of concentrations.

-

Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature to allow for precipitation to occur.

-

Turbidity Measurement: Measure the turbidity of each well using a plate reader capable of measuring absorbance or nephelometry. An increase in the signal indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to a blank control.

Caption: Workflow for Turbidimetric Solubility Determination.

Logical Relationship for Method Selection

The choice between the gravimetric and turbidimetric methods depends on the specific research needs.

Caption: Decision Tree for Solubility Method Selection.

Conclusion

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. TRI-N-BUTYLPHOSPHINE OXIDE | 814-29-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 10. evotec.com [evotec.com]

- 11. rheolution.com [rheolution.com]

Tri-tert-butylphosphine Oxide: A Technical Safety Guide for Researchers

An In-depth Review of Material Safety Data for Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for tri-tert-butylphosphine (B79228) oxide (CAS No. 6866-70-2). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. Due to the limited availability of a complete, publicly accessible Safety Data Sheet (SDS), this guide synthesizes information from various sources. Users are strongly advised to consult the specific SDS provided by their supplier before use.

Chemical Identification

| Identifier | Value |

| Chemical Name | Tri-tert-butylphosphine oxide |

| Synonyms | Tris(1,1-dimethylethyl)phosphine oxide |

| CAS Number | 6866-70-2 |

| Molecular Formula | C₁₂H₂₇OP |

| Molecular Weight | 218.32 g/mol |

| Chemical Structure | (Image of the chemical structure of this compound) |

Hazard Identification

Based on available data, this compound is classified as a hazardous substance. The following table summarizes its hazard statements as per the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin irritation | H315: Causes skin irritation |

| Eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | H335: May cause respiratory irritation |

GHS Pictograms:

(Include GHS pictograms for 'Harmful' and 'Irritant')

Signal Word: Warning

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound is limited in publicly available resources. The following table represents the available information.

| Property | Value |

| Physical State | Solid |

| Appearance | White crystalline powder |

| Odor | No data available |

| Melting Point/Freezing Point | No data available |

| Boiling Point and Boiling Range | No data available |

| Flash Point | No data available |

| Solubility | No data available |

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

| Aspect | Recommendation |

| Handling | - Avoid contact with skin, eyes, and clothing. - Use only in a well-ventilated area, preferably in a chemical fume hood. - Wear appropriate personal protective equipment (PPE). - Avoid formation of dust and aerosols. - Wash hands thoroughly after handling. |

| Storage | - Keep container tightly closed. - Store in a cool, dry, and well-ventilated place. - Store away from incompatible materials, such as strong oxidizing agents. |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to minimize exposure.

| Control Parameter | Recommendation |

| Engineering Controls | - Use in a well-ventilated area with local exhaust ventilation. - Ensure eyewash stations and safety showers are readily available. |

| Eye/Face Protection | - Wear chemical safety goggles or a face shield. |

| Skin Protection | - Wear protective gloves (e.g., nitrile rubber). - Wear a lab coat or other protective clothing. |

| Respiratory Protection | - If dusts are generated and ventilation is inadequate, use a NIOSH-approved particulate respirator. |

First-Aid Measures

In case of exposure, immediate medical attention is necessary.

| Exposure Route | First-Aid Procedure |

| Inhalation | - Move the person to fresh air. - If breathing is difficult, give oxygen. - Seek immediate medical attention. |

| Skin Contact | - Immediately wash the affected area with soap and plenty of water. - Remove contaminated clothing. - Seek medical attention if irritation persists. |

| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. - Remove contact lenses if present and easy to do. - Seek immediate medical attention. |

| Ingestion | - Do NOT induce vomiting. - Never give anything by mouth to an unconscious person. - Rinse mouth with water. - Seek immediate medical attention. |

Fire-Fighting Measures

| Aspect | Information |

| Extinguishing Media | - Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | - May emit toxic fumes of phosphorus oxides under fire conditions. |

| Protective Equipment | - Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | - Evacuate personnel to a safe area. - Ensure adequate ventilation. - Avoid breathing dust. - Wear appropriate personal protective equipment. |

| Environmental Precautions | - Prevent further leakage or spillage if safe to do so. - Do not let the product enter drains. |

| Containment and Cleanup | - Sweep up the spilled material and place it in a suitable container for disposal. - Avoid generating dust. - Clean the affected area with soap and water. |

Experimental Protocols

Detailed experimental protocols for the determination of the safety data of this compound are not publicly available. However, the following are general methodologies used for assessing the hazards of chemical substances:

-

Acute Oral Toxicity: Typically determined using methods like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), where the substance is administered to fasted animals in a stepwise procedure.

-

Skin Irritation: Assessed using methods such as the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion), which involves applying the substance to the shaved skin of animals and observing for signs of irritation.

-

Eye Irritation: Evaluated using methods like the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), where the substance is applied to the eye of an animal, and the effects are observed.

-

Physical and Chemical Properties: Determined using standardized methods such as those from the OECD for melting point, boiling point, and solubility.

Mandatory Visualizations

Caption: Workflow for responding to a spill of this compound.

Tri-tert-butylphosphine Oxide: A Comprehensive Technical Guide on its Steric and Electronic Properties

For Researchers, Scientists, and Drug Development Professionals

Tri-tert-butylphosphine (B79228) oxide ((t-Bu)₃PO) is a sterically demanding and highly Lewis basic organophosphorus compound. Its unique combination of bulky tert-butyl groups and the polar phosphine (B1218219) oxide moiety dictates its utility in a range of chemical applications, from a bulky ligand in organometallic chemistry to a crystallization aid. This in-depth technical guide provides a comprehensive overview of the core steric and electronic properties of tri-tert-butylphosphine oxide, complete with experimental methodologies and data presented for clarity and comparative analysis.

Steric Properties: A Bulky Ligand Defined by its Cone Angle

The steric hindrance imparted by the three tert-butyl groups is a defining feature of this compound and its parent phosphine. This bulk is quantitatively described by the Tolman cone angle, a measure of the solid angle occupied by a ligand at a defined distance from a metal center.

Molecular Structure

The molecular geometry of this compound has been determined by gas-phase electron diffraction, revealing the key structural parameters that contribute to its steric bulk.[1]

Table 1: Key Structural Parameters of this compound

| Parameter | Value |

| P=O Bond Length | 147.7 pm |

| P-C Bond Length | 188.8 pm |

| C-C Bond Length | 151.9 pm |

| C-P-C Bond Angle | 112.9° |

| C-C-C Bond Angle | 109.1° |

Tolman Cone Angle

While the Tolman cone angle is formally defined for phosphine ligands, the value for tri-tert-butylphosphine (P(t-Bu)₃) serves as an excellent approximation for the steric profile of its oxide. Tri-tert-butylphosphine possesses one of the largest cone angles among common phosphine ligands, estimated to be 182°. This significant steric footprint influences the coordination chemistry of its metal complexes, often leading to lower coordination numbers and promoting specific catalytic activities.

Electronic Properties: A Highly Lewis Basic Compound

The electronic nature of this compound is characterized by the high electron density on the oxygen atom of the P=O group, making it a strong Lewis base. This property is a consequence of the electron-donating inductive effect of the three tert-butyl groups.

Lewis Basicity and ³¹P NMR Spectroscopy

Table 2: Spectroscopic Data for Tri-tert-butylphosphine and Related Compounds

| Compound | ³¹P NMR Chemical Shift (ppm) |

| Tri-tert-butylphosphine | 63 |

| Tri-n-butylphosphine oxide | ~41 |

The significant downfield shift of the tri-tert-butylphosphine signal compared to other trialkylphosphines is indicative of its high electron density at the phosphorus center. Upon oxidation to the phosphine oxide, a further downfield shift is expected, consistent with the formation of the P=O bond.

While a precise pKa value for the conjugate acid of this compound is not documented, its strong Lewis basicity suggests that it is a weak Brønsted base. The pKa values for the conjugate acids of phosphine oxides generally increase with the electron-donating ability of the substituents on the phosphorus atom.[3]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the oxidation of tri-tert-butylphosphine. A general and effective method involves the use of hydrogen peroxide as the oxidant.[4]

Protocol: Oxidation of Tri-tert-butylphosphine with Hydrogen Peroxide

-

Dissolution: Dissolve tri-tert-butylphosphine in a suitable organic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: Slowly add a 35% aqueous solution of hydrogen peroxide to the phosphine solution at room temperature with vigorous stirring. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by ³¹P NMR spectroscopy until the signal corresponding to the starting phosphine has disappeared and a new signal corresponding to the phosphine oxide appears.

-

Workup: After the reaction is complete, separate the organic phase. Wash the organic layer with water to remove any unreacted hydrogen peroxide.

-

Isolation: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system.

Characterization by Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of this compound in the gas phase is achieved through electron diffraction.[1]

Methodology: Gas-Phase Electron Diffraction (GED)

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern, which is recorded on a detector. The pattern consists of a series of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern. This experimental scattering curve is then compared to theoretical scattering curves calculated for different molecular models.

-

Structure Refinement: The geometric parameters of the molecular model (bond lengths, bond angles, and torsional angles) are refined by a least-squares fitting procedure to obtain the best agreement between the experimental and theoretical scattering curves. This process yields the final molecular structure.

Visualizations

Caption: Molecular Structure of this compound.

Caption: Tolman Cone Angle of Tri-tert-butylphosphine.

Caption: Synthesis and Characterization Workflow.

References

An In-depth Technical Guide to the Lewis Basicity of Tri-tert-butylphosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Lewis basicity of tri-tert-butylphosphine (B79228) oxide (tBu₃PO), a sterically hindered organophosphorus compound. While direct quantitative experimental data on its Lewis basicity is not extensively available in peer-reviewed literature, this document synthesizes qualitative evidence, computational insights, and comparative data with related phosphine (B1218219) oxides to offer a thorough understanding. It also details the primary experimental protocol for quantifying phosphine oxide basicity.

Introduction to Lewis Basicity and Phosphine Oxides

Lewis basicity is a fundamental concept in chemistry, describing the ability of a chemical species to donate a pair of electrons to a Lewis acid, forming a Lewis adduct. In the context of drug development and catalysis, the Lewis basicity of a molecule can significantly influence its binding affinity, reactivity, and pharmacokinetic properties.

Phosphine oxides (R₃P=O) are a class of compounds characterized by a highly polar phosphorus-oxygen double bond. The oxygen atom possesses lone pairs of electrons, making it a potent Lewis basic site. The basicity of the phosphoryl oxygen is modulated by the electronic and steric properties of the substituents (R groups) attached to the phosphorus atom. Electron-donating groups and reduced steric hindrance generally lead to increased Lewis basicity.

Tri-tert-butylphosphine oxide is of particular interest due to the presence of three bulky tert-butyl groups. These groups create a unique steric environment around the phosphoryl oxygen, which can influence its interaction with Lewis acids.

Qualitative Evidence for the Lewis Basicity of this compound

While a precise, experimentally determined donor number for this compound is not readily found in the literature, its significant Lewis basicity can be inferred from its reactivity. A notable example is its interaction with the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃. The parent phosphine, tri-tert-butylphosphine, is too sterically encumbered to form a stable adduct with this bulky Lewis acid. However, upon oxidation to this compound, a stable Lewis acid-base adduct is readily formed[1]. This observation strongly suggests that the phosphoryl oxygen in this compound is a sufficiently strong Lewis base to overcome the significant steric repulsion between the tert-butyl groups and the pentafluorophenyl rings.

Quantitative Assessment of Lewis Basicity: The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely accepted experimental technique for quantifying the Lewis acidity of a species by observing the change in the ³¹P NMR chemical shift of a phosphine oxide probe upon interaction with the Lewis acid[2][3][4]. While this method is typically used to measure Lewis acidity, the underlying principles are directly related to the Lewis basicity of the phosphine oxide probe itself. A more basic phosphine oxide will interact more strongly with a given Lewis acid, leading to a larger change in its ³¹P NMR chemical shift.

The following is a detailed, generalized protocol for determining the Acceptor Number (AN) of a Lewis acid using a phosphine oxide probe like triethylphosphine (B1216732) oxide (Et₃PO), which is the standard probe. This protocol could be adapted to study the relative basicity of different phosphine oxides by measuring their ³¹P NMR chemical shifts in the presence of a standard Lewis acid.

Materials and Reagents:

-

Triethylphosphine oxide (Et₃PO) (or the phosphine oxide to be tested, e.g., this compound)

-

The Lewis acid to be evaluated

-

A weakly coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆)

-

NMR tubes

-

Gas-tight syringes and standard Schlenk line equipment for handling air-sensitive reagents

Procedure:

-

Preparation of the Probe Solution: A standard solution of the phosphine oxide probe (e.g., 0.1 M Et₃PO) is prepared in a deuterated, weakly coordinating solvent.

-

Reference Spectrum: A ³¹P NMR spectrum of the probe solution is recorded. The chemical shift of the free phosphine oxide is noted. For Et₃PO in a non-coordinating solvent like hexane (B92381), this is the reference point for the Acceptor Number scale.

-

Addition of the Lewis Acid: A known amount of the Lewis acid is added to the phosphine oxide solution in the NMR tube. The mixture is thoroughly mixed.

-

Measurement of the Adduct Spectrum: A ³¹P NMR spectrum of the mixture is recorded. The new chemical shift of the phosphine oxide-Lewis acid adduct is measured.

-

Calculation of the Acceptor Number (AN): The AN is calculated from the change in the ³¹P NMR chemical shift (Δδ) of Et₃PO. The scale is typically referenced to the chemical shift of Et₃PO in hexane (AN = 0) and in the presence of a strong Lewis acid like SbCl₅ (AN = 100).

Comparative Analysis and Computational Insights

In the absence of direct experimental data for this compound, we can draw comparisons with other phosphine oxides and consider computational studies.

Computational studies on a range of phosphine oxides have shown that the substitution of alkoxy groups with alkyl groups (moving from phosphates to phosphonates, phosphinates, and finally to phosphine oxides) increases the electron density on the phosphoryl oxygen, thereby enhancing its Lewis basicity[3]. This trend suggests that trialkylphosphine oxides, in general, are strong Lewis bases.

The bulky tert-butyl groups in this compound are expected to have two opposing effects:

-

Electronic Effect: The tert-butyl groups are electron-donating through induction, which should increase the electron density on the phosphoryl oxygen and enhance its Lewis basicity compared to less substituted phosphine oxides.

-

Steric Effect: The large size of the tert-butyl groups can hinder the approach of a Lewis acid to the phosphoryl oxygen, potentially weakening the resulting Lewis adduct.

The observation that this compound can form an adduct with the bulky B(C₆F₅)₃ suggests that the electronic effect of the tert-butyl groups, leading to high intrinsic Lewis basicity, is strong enough to overcome the steric hindrance in this case.

For comparison, the gas-phase proton affinity of trimethylphosphine (B1194731) oxide, a less sterically hindered analogue, has been reported as 909.7 kJ/mol[4]. It is expected that the proton affinity, and thus the intrinsic Lewis basicity, of this compound would be of a similar or slightly higher magnitude due to the greater electron-donating ability of the tert-butyl groups.

Table 1: Comparative Data for Selected Phosphine Oxides

| Compound | Property | Value | Notes |

| Trimethylphosphine oxide | Gas-Phase Proton Affinity | 909.7 kJ/mol | Experimental value, provides a baseline for a simple trialkylphosphine oxide.[4] |

| This compound | Adduct Formation | Forms stable adduct with B(C₆F₅)₃ | Qualitative evidence of strong Lewis basicity, overcoming significant steric hindrance.[1] |

Visualizations

Caption: Formation of a Lewis adduct between this compound and a generic Lewis acid.

Caption: Experimental workflow for determining Lewis acidity using the Gutmann-Beckett method.

Conclusion

References

An In-depth Technical Guide to the Oxidation of Tri-tert-butylphosphine to its Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-tert-butylphosphine (B79228) (P(t-Bu)₃) is a sterically demanding, electron-rich alkylphosphine widely employed as a ligand in transition metal catalysis. Its utility in facilitating challenging cross-coupling reactions is well-documented. However, its high sensitivity to oxidation, resulting in the formation of tri-tert-butylphosphine oxide (OP(t-Bu)₃), necessitates careful handling under inert conditions. This technical guide provides a detailed overview of the deliberate oxidation of tri-tert-butylphosphine to its corresponding phosphine (B1218219) oxide. It covers distinct methodologies, including surface-assisted air oxidation and chemical oxidation with peroxides, presenting detailed experimental protocols and quantitative data to aid researchers in selecting and performing this transformation efficiently and selectively.

Introduction

Tri-tert-butylphosphine is a cornerstone ligand in modern synthetic chemistry, prized for its bulky steric profile and strong electron-donating properties. These characteristics are instrumental in promoting oxidative addition and reductive elimination steps in catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. However, the very electron richness that makes P(t-Bu)₃ an effective ligand also renders it highly susceptible to oxidation. The phosphorus(III) center is readily converted to the phosphorus(V) oxide, OP(t-Bu)₃. While often an undesired side reaction, the controlled and quantitative conversion to the phosphine oxide is relevant for purification, reaction quenching, and mechanistic studies. This guide details reliable methods for this transformation.

Oxidation Methodologies

Two primary and distinct methods for the oxidation of tri-tert-butylphosphine are presented: a heterogeneous air-based method and a homogeneous chemical oxidation method.

Surface-Assisted Air Oxidation on Activated Carbon

A highly selective and efficient method for the oxidation of phosphines involves their adsorption onto activated carbon (AC) followed by exposure to air. This technique leverages the radical activation of molecular oxygen on the carbon surface. For trialkylphosphines like P(t-Bu)₃, which can form multiple oxidation byproducts in solution, this method offers a pathway to cleanly and quantitatively form the desired phosphine oxide. The phosphine is first adsorbed onto the AC surface under an inert atmosphere, after which exposure to air at ambient temperature initiates a rapid and selective oxidation. The resulting phosphine oxide can be recovered in high yield by washing it from the activated carbon support.

Chemical Oxidation with Peroxides

The use of peroxide-based reagents is a classical and effective method for the oxidation of phosphines. Hydrogen peroxide (H₂O₂) is a common choice, though other peroxide sources can also be employed for quantitative conversion. For sterically hindered phosphines, reagents like bis(trimethylsilyl)peroxide (B35051) have been shown to provide excellent yields. The reaction is typically performed in a suitable organic solvent, and the phosphine is converted cleanly to the phosphine oxide. This method is straightforward and does not require a solid support, making it amenable to standard laboratory solution-phase synthesis.

Quantitative Data Comparison

The following table summarizes the quantitative data associated with the described oxidation methods for trialkylphosphines, providing a clear comparison of their efficacy.

| Method | Oxidizing Agent | Substrate | Solvent | Temperature | Time | Yield | Reference |

| Surface-Assisted Air Oxidation | Air (O₂) | Various Alkylphosphines | None (on AC) | Room Temp. | ~ 1 hr | >95% | [1] |

| Chemical Oxidation | Bis(trimethylsilyl)peroxide | Tributylphosphine | Dichloromethane (B109758) | 20 °C | - | 100% | [2] |

Reaction Pathways and Workflows

Visual representations of the reaction pathways and experimental workflows provide a clear understanding of the processes involved.

Caption: General pathway for the oxidation of P(t-Bu)₃.

Caption: Comparative workflow for oxidation methodologies.

Detailed Experimental Protocols

Protocol 1: Surface-Assisted Air Oxidation on Activated Carbon

This protocol is adapted from the general procedure for the selective air oxidation of phosphines on activated carbon.[1]

Materials:

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Activated Carbon (AC), porous

-

Anhydrous, degassed solvent for adsorption and extraction (e.g., THF or Dichloromethane)

-

Schlenk flask or glovebox

-

Standard laboratory glassware

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a pre-weighed amount of activated carbon to a Schlenk flask.

-

Adsorption: Prepare a solution of tri-tert-butylphosphine in a minimal amount of anhydrous, degassed solvent. Add this solution to the activated carbon dropwise while gently swirling to ensure even distribution.

-

Solvent Removal: Remove the solvent under vacuum to leave the tri-tert-butylphosphine adsorbed on the activated carbon as a dry powder.

-

Oxidation: Remove the inert atmosphere and expose the phosphine-loaded activated carbon to air (e.g., by opening the flask to the atmosphere or purging with dry air) at room temperature. Allow the reaction to proceed for approximately 1-2 hours. The reaction progress can be monitored by taking small aliquots, extracting with a deuterated solvent, and analyzing by ³¹P NMR spectroscopy.

-

Extraction: Once the oxidation is complete (indicated by the disappearance of the P(t-Bu)₃ signal and the appearance of the OP(t-Bu)₃ signal in the ³¹P NMR spectrum), add a suitable solvent (e.g., dichloromethane) to the flask to extract the phosphine oxide from the activated carbon.

-

Isolation: Filter the slurry to remove the activated carbon. Wash the carbon with additional solvent to ensure complete recovery of the product. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The resulting product is typically of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., hexanes).

Protocol 2: Chemical Oxidation with Hydrogen Peroxide

This is a general representative protocol for the oxidation of trialkylphosphines using hydrogen peroxide. Caution should be exercised as the reaction can be exothermic.

Materials:

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Hydrogen peroxide (30-35% aqueous solution)

-

Dichloromethane or another suitable organic solvent

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Preparation: Under an inert atmosphere, dissolve a pre-weighed amount of tri-tert-butylphosphine in dichloromethane in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and allow the solution to cool to 0 °C with stirring.

-

Addition of Oxidant: While stirring vigorously at 0 °C, add the aqueous hydrogen peroxide solution dropwise to the phosphine solution. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or ³¹P NMR spectroscopy.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium sulfite (B76179) (to quench any remaining peroxide), followed by water, and finally brine.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel if necessary.

Conclusion

The oxidation of tri-tert-butylphosphine to its oxide is a fundamental transformation that can be achieved through several high-yielding methods. The choice of method depends on the desired scale, purity requirements, and available equipment. The surface-assisted air oxidation on activated carbon offers an environmentally friendly and highly selective route to the pure phosphine oxide, avoiding the use of chemical oxidants and simplifying product isolation.[1] Conversely, classical chemical oxidation with peroxides provides a rapid and effective solution-phase alternative that is also capable of quantitative conversion.[2] The detailed protocols and comparative data provided in this guide equip researchers with the necessary information to perform this oxidation reliably and efficiently.

References

Methodological & Application

Application Notes and Protocols for Tri-tert-butylphosphine Oxide in Suzuki-Miyaura Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tri-tert-butylphosphine (B79228) oxide and related bulky phosphine (B1218219) ligands in Suzuki-Miyaura cross-coupling reactions. While detailed protocols specifically citing tri-tert-butylphosphine oxide are not extensively available in the reviewed literature, its role and application can be understood through the extensive data on the closely related and highly effective tri-tert-butylphosphine (P(t-Bu)₃) ligand and other bulky secondary phosphine oxides.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and excellent stereospecificity. The choice of ligand for the palladium catalyst is critical to the success of these reactions, particularly when employing challenging substrates such as sterically hindered aryl halides or unreactive aryl chlorides. Bulky and electron-rich phosphine ligands have been instrumental in advancing the scope of the Suzuki-Miyaura reaction. Tri-tert-butylphosphine (P(t-Bu)₃) has emerged as a particularly effective ligand in this class, facilitating couplings under mild conditions.[1][2] Its corresponding oxide, this compound, is understood to play a significant role, often acting as a stabilizing ligand for the palladium catalyst. Furthermore, secondary phosphine oxides, such as di-tert-butylphosphine (B3029888) oxide, can exist in equilibrium with their phosphinous acid tautomer, which are effective ligands in palladium-catalyzed cross-coupling reactions.[3]

Rationale for Use

The utility of tri-tert-butylphosphine and its oxide in Suzuki-Miyaura reactions stems from several key properties:

-

Steric Bulk: The large steric footprint of the tert-butyl groups facilitates the reductive elimination step of the catalytic cycle and promotes the formation of the active monoligated palladium species.

-

Electron-Donating Nature: The electron-rich nature of the phosphine enhances the rate of oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-limiting step, especially for aryl chlorides.[2]

-

Catalyst Stability: Phosphine oxides can act as stabilizing ligands for palladium nanoparticles, which may serve as a reservoir for the active catalytic species.

Data Presentation

The following tables summarize quantitative data for Suzuki-Miyaura reactions using palladium catalysts with bulky phosphine ligands, primarily tri-tert-butylphosphine, which provides a strong indication of the performance expected when its oxide is involved in the catalytic system.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids using a Pd/P(t-Bu)₃ Catalyst System.

| Entry | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 12 | 98 |

| 2 | 2-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 12 | 95 |

| 3 | 4-Chloroanisole | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 12 | 97 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | KF | Dioxane | RT | 3 | 94 |

| 5 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | CsF | Dioxane | 100 | 1 | 99[3] |

Data in this table is representative of typical yields and conditions found in the literature for P(t-Bu)₃-mediated Suzuki reactions and similar bulky phosphine oxide systems.[3][4]

Table 2: Room-Temperature Suzuki-Miyaura Coupling of Aryl Bromides using a Pd/P(t-Bu)₃ Catalyst System.

| Entry | Aryl Bromide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | KF | THF | RT | 3 | 98 |

| 2 | 2-Bromotoluene | Phenylboronic acid | KF | THF | RT | 3 | 96 |

| 3 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | KF | THF | RT | 3 | 99 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | KF | THF | RT | 3 | 97 |

This table illustrates the high efficiency of the Pd/P(t-Bu)₃ catalyst system for the coupling of various aryl bromides at ambient temperature.[5]

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura reactions utilizing a palladium catalyst with a bulky phosphine ligand like tri-tert-butylphosphine. These protocols can be adapted for use with this compound, which may be added directly or formed in situ from the phosphine.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Chlorides.

This protocol is adapted from established procedures for palladium-catalyzed cross-coupling reactions of aryl chlorides.[4]

-

Reaction Setup: In a glovebox, a reaction vessel is charged with Pd₂(dba)₃ (1.5 mol%), tri-tert-butylphosphine (3.6 mol%), and a suitable base such as Cs₂CO₃ or KF (2.0 equivalents).

-

Reagent Addition: The aryl chloride (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents) are added to the vessel.

-

Solvent Addition: Anhydrous solvent (e.g., dioxane or THF) is added.

-

Reaction Conditions: The reaction mixture is sealed and heated to the desired temperature (typically 80-100 °C) with vigorous stirring for the specified time (typically 12-24 hours).

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Room-Temperature Suzuki-Miyaura Coupling of Aryl Bromides.

This protocol is based on highly efficient room-temperature coupling methods.[5]

-

Catalyst Preparation: In a glovebox, a stock solution of the palladium/ligand complex can be prepared. Alternatively, the catalyst can be generated in situ.

-

Reaction Setup: To a reaction vial is added the aryl bromide (1.0 equivalent), the arylboronic acid (1.2 equivalents), and a base such as KF (2.0 equivalents).

-

Catalyst Addition: The palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%) and the tri-tert-butylphosphine ligand (2-4 mol%) are added.

-

Solvent and Reaction: Anhydrous THF is added, and the mixture is stirred at room temperature for 3-12 hours.

-

Monitoring and Work-up: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in Suzuki-Miyaura reactions catalyzed by palladium complexes with bulky phosphine ligands.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: A general experimental workflow for the Suzuki-Miyaura reaction.

Caption: The role of bulky phosphine ligands in the catalytic cycle.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Buchwald-Hartwig Amination Using P(t-Bu)₃ Derived Catalysts

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This reaction has revolutionized the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope and utility of this transformation. Among these, tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and its derivatives have emerged as highly effective ligands for promoting the coupling of a wide range of aryl halides and amines, including challenging substrates like aryl chlorides.

These application notes provide detailed protocols and technical information for conducting Buchwald-Hartwig amination reactions using palladium catalysts supported by P(t-Bu)₃ and its related systems.

Catalytic Systems

The choice of the palladium source and the method of catalyst generation are crucial for the success of the Buchwald-Hartwig amination. P(t-Bu)₃ can be used with a variety of palladium precursors to generate the active Pd(0) catalyst.

Common Palladium Precursors:

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source that is often used for the in situ generation of the active catalyst with P(t-Bu)₃.

-

Pd(OAc)₂ (Palladium(II) acetate): A Pd(II) precursor that is reduced in situ to Pd(0) in the presence of the phosphine ligand and the amine or other reducing agents in the reaction mixture.

-

Pre-formed Catalysts: To improve convenience and reproducibility, a range of pre-formed palladium precatalysts incorporating P(t-Bu)₃ or related bulky phosphine ligands have been developed. These include the so-called "G2," "G3," and "G4" precatalysts, which are often air- and moisture-stable, simplifying reaction setup.[1][2] For instance, P(t-Bu)₃ Pd G2 is a second-generation precatalyst that generates the active Pd(0) species at room temperature in the presence of weak bases.[2]

Ligand to Palladium Ratio: The optimal ligand-to-palladium ratio can influence the catalytic activity. While a 1:1 ratio of P(t-Bu)₃ to Pd can be effective, a 2:1 ratio is also commonly employed to ensure catalyst stability and activity.[3]

Reaction Parameters

Successful Buchwald-Hartwig amination requires careful consideration of several key reaction parameters:

-

Base: A strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle. The most commonly used base is sodium tert-butoxide (NaOtBu) . Other bases such as potassium tert-butoxide (KOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) can also be effective, particularly for substrates with base-sensitive functional groups.[4] The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a milder, soluble base has also been explored.[5]

-

Solvent: Anhydrous, deoxygenated solvents are crucial for optimal results. Common choices include toluene (B28343) , dioxane , and tetrahydrofuran (THF) . The choice of solvent can sometimes influence the reaction rate and yield.

-

Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates. Aryl chlorides generally require higher temperatures than the corresponding bromides or iodides.[1]

-

Atmosphere: The reaction is typically carried out under an inert atmosphere of nitrogen or argon to prevent oxidation of the phosphine ligand and the palladium catalyst.

Substrate Scope

The P(t-Bu)₃-ligated palladium catalysts are effective for a broad range of substrates.

Aryl Halides:

-

Aryl chlorides, bromides, iodides, and triflates are all viable electrophilic partners. The bulky and electron-rich nature of P(t-Bu)₃ is particularly advantageous for the activation of less reactive aryl chlorides.[1]

Amines:

-

A wide variety of primary and secondary amines, both acyclic and cyclic, can be used as nucleophiles. This includes anilines, alkylamines, and heterocyclic amines.

The following tables summarize the performance of P(t-Bu)₃-based catalysts in the Buchwald-Hartwig amination of various aryl halides and amines.

Table 1: Amination of Aryl Chlorides with Various Amines using a Pd₂ (dba)₃ / P(t-Bu)₃ Catalyst System

| Aryl Chloride | Amine | Pd₂(dba)₃ (mol%) | P(t-Bu)₃ (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Chlorotoluene | Morpholine | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 24 | 95 |

| 4-Chlorotoluene | Aniline | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 24 | 92 |

| 4-Chloroanisole (B146269) | Diphenylamine (B1679370) | 1.0 | 2.0 | NaOtBu | Toluene | reflux | 16 | 65[6] |

| 2-Chlorotoluene | n-Hexylamine | 1.5 | 3.0 | NaOtBu | Toluene | 80 | 24 | 88 |

| 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | 1.0 | 2.0 | NaOtBu | Toluene | 100 | 18 | 91 |

Table 2: Amination of Aryl Bromides with Various Amines using a Pd(OAc)₂ / P(t-Bu)₃ Catalyst System

| Aryl Bromide | Amine | Pd(OAc)₂ (mol%) | P(t-Bu)₃ (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Bromobenzene | N-Methylaniline | 1.0 | 2.0 | NaOtBu | Toluene | 80 | 24 | 98 |

| 4-Bromotoluene | Dibenzylamine | 1.0 | 1.5 | NaOtBu | Toluene | 80 | 24 | 96 |

| 1-Bromo-4-methoxybenzene | Pyrrolidine | 1.0 | 2.0 | NaOtBu | Toluene | 80 | 24 | 97 |

| 2-Bromotoluene | Morpholine | 1.5 | 3.0 | NaOtBu | Toluene | 100 | 24 | 90 |